molecular formula C19H21FN2O2 B2504062 2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380035-00-5

2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2504062
CAS No.: 2380035-00-5
M. Wt: 328.387
InChI Key: SMTXVKPDUOXDSE-UHFFFAOYSA-N
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Description

2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group and the methoxypyridine moiety. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzoyl Group: This step often involves acylation reactions using 4-fluorobenzoyl chloride.

    Attachment of the Methoxypyridine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzoyl group may enhance binding affinity, while the piperidine ring can interact with active sites. The methoxypyridine moiety may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide
  • [1-(4-Fluorobenzoyl)piperidin-3-yl]acetic acid

Uniqueness

2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

(4-fluorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-14-4-2-6-18(21-14)24-13-15-5-3-11-22(12-15)19(23)16-7-9-17(20)10-8-16/h2,4,6-10,15H,3,5,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTXVKPDUOXDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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